N-(2,4-dichlorophenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide
Description
This compound features a 2,4-dichlorophenyl group linked via an acetamide moiety to a quinoline scaffold substituted with a methoxy group at position 7 and a trifluoromethyl (CF₃) group at position 2. The sulfanyl (-S-) bridge connects the acetamide to the quinoline core, contributing to conformational flexibility. The dichlorophenyl group enhances lipophilicity, while the CF₃ group improves metabolic stability and electron-withdrawing properties. The methoxy substituent may moderate polarity and influence hydrogen bonding.
Properties
Molecular Formula |
C19H13Cl2F3N2O2S |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c1-28-11-3-4-12-13(19(22,23)24)8-18(26-16(12)7-11)29-9-17(27)25-15-5-2-10(20)6-14(15)21/h2-8H,9H2,1H3,(H,25,27) |
InChI Key |
OHULBNRLHNIZDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the quinoline derivative using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug discovery. Its structural motifs suggest possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be explored for its therapeutic potential. For example, it could be studied for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. The binding interactions can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (acetamide, sulfanyl linkages, and aromatic heterocycles) but differ in substituents and bioactivity profiles.
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Heterocyclic Core Modifications
- Quinoline vs.
- Pyrimidine vs. Quinoline: Pyrimidine-based analogs (e.g., ) offer smaller ring systems, which may enhance selectivity for specific enzymatic pockets but reduce π-π stacking interactions.
Substituent Effects
- Electron-Withdrawing Groups : The CF₃ group in the target compound and enhances metabolic stability and electronegativity, critical for receptor binding. Sulfamoyl groups () improve solubility but may reduce blood-brain barrier penetration.
- Halogenation : Dichlorophenyl (target compound) and dual Cl/F substitution () increase lipophilicity and steric bulk, favoring hydrophobic interactions in binding pockets.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
*Estimated based on structural analogs.
Biological Activity
Overview
N-(2,4-dichlorophenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of acetamides. It features a unique combination of a dichlorophenyl group, a methoxyquinoline moiety, and a trifluoromethyl group, which may confer distinct biological properties. This article examines its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C19H13Cl2F3N2O2S
- Molecular Weight : 461.3 g/mol
- IUPAC Name : N-(2,4-dichlorophenyl)-2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:
- Binding to Enzymes and Receptors : The compound likely binds to various enzymes and receptors, modulating their activity and influencing cellular pathways.
- Inhibition of Cellular Processes : It may inhibit specific cellular processes such as protein synthesis or signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies suggest that this compound demonstrates significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : There is emerging evidence that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy : In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line IC50 (µM) MCF-7 12 A549 15
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Unique Features |
|---|---|
| N-(2,4-dichlorophenyl)-2-{[4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide | Lacks methoxy group |
| N-(2,4-dichlorophenyl)-2-{[7-methoxyquinolin-2-yl]sulfanyl}acetamide | Lacks trifluoromethyl group |
The combination of functional groups in this compound contributes to its distinct biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
